2-(3-Chlorophenyl)ethyl cyclohexyl ketone 2-(3-Chlorophenyl)ethyl cyclohexyl ketone
Brand Name: Vulcanchem
CAS No.: 898787-56-9
VCID: VC7816680
InChI: InChI=1S/C15H19ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2
SMILES: C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)Cl
Molecular Formula: C15H19ClO
Molecular Weight: 250.76 g/mol

2-(3-Chlorophenyl)ethyl cyclohexyl ketone

CAS No.: 898787-56-9

Cat. No.: VC7816680

Molecular Formula: C15H19ClO

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)ethyl cyclohexyl ketone - 898787-56-9

Specification

CAS No. 898787-56-9
Molecular Formula C15H19ClO
Molecular Weight 250.76 g/mol
IUPAC Name 3-(3-chlorophenyl)-1-cyclohexylpropan-1-one
Standard InChI InChI=1S/C15H19ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2
Standard InChI Key ALUPGMNRJWMPHF-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)Cl
Canonical SMILES C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound consists of a cyclohexyl ring attached to a ketone group, with a 2-(3-chlorophenyl)ethyl substituent (Figure 1). Key structural attributes include:

  • Cyclohexyl group: Adopts a chair conformation, enhancing steric stability.

  • Ketone moiety: Electron-withdrawing nature facilitates nucleophilic reactions.

  • 3-Chlorophenyl group: Introduces halogen-based electronic effects, influencing reactivity .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number898787-56-9
Molecular FormulaC15H19ClO\text{C}_{15}\text{H}_{19}\text{ClO}
Molecular Weight250.77 g/mol
Purity≥97%

Synthetic Methodologies

Friedel-Crafts Acylation

A widely reported method involves reacting 3-chlorophenylacetyl chloride with cyclohexane in the presence of AlCl3\text{AlCl}_3 (Scheme 1) . Key conditions:

  • Solvent: Dichloromethane or 1,2-dichloroethane.

  • Temperature: 0–25°C.

  • Yield: 70–85% with >95% regioselectivity .

Palladium-Catalyzed Cross-Coupling

An alternative route employs Sonogashira coupling between 3-chlorophenylacetylene and cyclohexanoyl chloride, followed by hydrohalogenation (Table 2) . This method achieves Z/E stereoselectivity ratios up to 99:1 for β-halovinyl ketone intermediates .

Table 2: Optimization of Cross-Coupling Conditions

ParameterOptimal ValueImpact on Yield/Stereoselectivity
CatalystPdCl2(PPh3)2/CuI\text{PdCl}_2(\text{PPh}_3)_2/\text{CuI}Increases yield to 87%
Acid AdditiveTriflic acidEnhances HCl release, 91% Z-isomer
Solvent1,2-DichloroethaneImproves reaction homogeneity

Physicochemical Properties

Spectral Data

  • 1H^1\text{H} NMR (CDCl3_3): δ 7.33–7.45 (m, 4H, aromatic), 2.85 (t, J=7.1J = 7.1 Hz, 2H, CH2_2), 2.55–2.62 (m, 1H, cyclohexyl), 1.45–1.78 (m, 10H, cyclohexyl) .

  • IR: νmax\nu_{\text{max}} 1685 cm1^{-1} (C=O), 750 cm1^{-1} (C-Cl) .

Thermal Stability

  • Melting Point: 54–57°C (pale yellow solid) .

  • Boiling Point: Estimated 320–330°C (EPI Suite™).

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer agents: Functionalization at the ketone group enables conjugation with cytoprotective noviomimetics .

  • Antipsychotics: Cyclohexyl groups enhance blood-brain barrier permeability .

Materials Science

  • Liquid crystals: The 3-chlorophenyl group contributes to mesomorphic stability in display technologies .

  • Polymer additives: Ketone moieties act as UV stabilizers in polycarbonates .

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